26-(Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
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Overview
Description
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by a long chain of ethoxy groups attached to a 4-octylphenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to 4-octylphenol. The reaction is carried out under controlled conditions to ensure the sequential addition of ethoxy groups. The process can be summarized as follows:
Initial Reaction: 4-octylphenol reacts with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide, to form 2-(4-octylphenoxy)ethanol.
Subsequent Additions: The product undergoes further reactions with ethylene oxide to add additional ethoxy groups, forming the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control of reaction conditions. The use of high-pressure reactors and efficient mixing ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated derivatives.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and the solubilization of hydrophobic substances. This property is crucial in its applications in drug delivery and industrial formulations.
Comparison with Similar Compounds
Similar Compounds
- 26-(Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its longer ethoxy chain, which enhances its surfactant properties and makes it more effective in reducing surface tension and forming stable micelles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
42173-90-0 |
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Molecular Formula |
C32H58O10 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-2-3-4-5-6-7-8-31-9-11-32(12-10-31)42-30-29-41-28-27-40-26-25-39-24-23-38-22-21-37-20-19-36-18-17-35-16-15-34-14-13-33/h9-12,33H,2-8,13-30H2,1H3 |
InChI Key |
LFDLTLMEBDARLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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